3-Benzyloxetan-3-amine hydrochloride

Description

3-Benzyloxetan-3-amine hydrochloride (CAS: 1638763-54-8) is a bicyclic organic compound featuring an oxetane ring substituted with a benzyl group and an amine functionality. Its molecular formula is C10H14ClNO, with a molecular weight of 199.68 g/mol . The compound is industrially relevant, primarily used as an intermediate in pharmaceutical and specialty chemical synthesis. It is typically supplied in industrial grade (90% purity) and packaged in 25 kg cardboard drums . Structural characterization via 1H NMR confirms the presence of distinct proton environments associated with the oxetane ring, benzyl group, and ammonium chloride moiety .

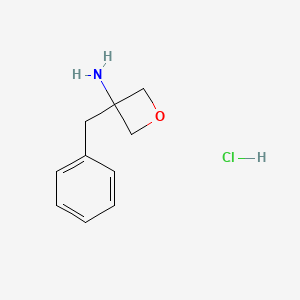

Structure

2D Structure

Propriétés

IUPAC Name |

3-benzyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTNJXNTIVAKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Components and Conditions

| Component | Role | Typical Example | Notes |

|---|---|---|---|

| Benzyl halide | Benzylation agent | Benzyl chloride | Used as alcoholic solution |

| Oxime | Nucleophile precursor | Butanone oxime | General formula R1(C=NOH)R2, R1, R2 = alkyl (C1-C10) |

| Alkoxide base | Base catalyst | Potassium methoxide, sodium ethoxide | 30% alcoholic solution (methanol or ethanol) |

| Catalyst | Reaction rate enhancer | Di-n-octyl tin dilaurate, acetyl ferrocene | Optional, improves yield and purity |

| Dilute hydrochloric acid | Hydrolysis and salt formation | 20% HCl solution | Added dropwise during hydrolysis |

Stepwise Procedure

Simultaneous Dropwise Addition

An alcoholic solution of benzyl halide and alkoxide base is synchronously added dropwise into a stirred solution of oxime at controlled temperature (0–90 °C, commonly 30–40 °C). The reaction mixture is stirred for several hours (typically 6 hours) until chromatographic analysis confirms complete consumption of benzyl halide.Solid-Liquid Separation

After completion, the reaction mixture undergoes solid-liquid separation to remove catalysts and byproducts.Hydrolysis and Rectification

Dilute hydrochloric acid is added dropwise to the liquid phase to hydrolyze the intermediate and simultaneously distill off ketone and alcohol solvents (e.g., butanone, methanol).Concentration and Isolation

The resulting solution is concentrated, and benzyloxyamine hydrochloride crystallizes out.Drying

The product is dried to yield pure 3-Benzyloxetan-3-amine hydrochloride.

Reaction Example Data

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Oxime | Butanone oxime (47.5 g, 0.55 mol) | Starting material |

| Benzyl chloride | 63.3 g (0.5 mol) | Reactant |

| Potassium methoxide solution | 154.3 g (0.65 mol, 30% in methanol) | Base catalyst |

| Temperature | 30 °C | Reaction temperature |

| Reaction time | 6 hours + 1 hour dropwise addition | Complete reaction |

| Conversion rate | 99.2% | Benzyl chloride consumption |

| Yield | 90.3% | Isolated product yield |

| Product purity | 98.4% | After drying |

An alternate example uses sodium ethoxide in ethanol and di-n-octyl tin dilaurate as catalyst at 40 °C, achieving 99.6% conversion, 97.4% yield, and 99.3% purity.

Mechanistic Considerations

- The alkoxide base deprotonates the oxime hydroxyl group, increasing nucleophilicity.

- Benzyl halide undergoes nucleophilic substitution with the oxime anion to form an O-benzyl oxime intermediate.

- Acid hydrolysis cleaves the oxime to the corresponding amine.

- Hydrochloric acid converts the free amine into the hydrochloride salt, which is more stable and easier to isolate.

Advantages of the Method

- Mild reaction conditions (ambient to moderate temperatures).

- High conversion and yield rates (>90%).

- High purity of final product (>98%).

- Reduced generation of waste, enhancing environmental compatibility.

- Scalable for industrial production.

Comparative Summary Table

| Aspect | Method Using Potassium Methoxide (Methanol) | Method Using Sodium Ethoxide (Ethanol) + Catalyst |

|---|---|---|

| Reaction Temperature | 30 °C | 40 °C |

| Catalyst | None | Di-n-octyl tin dilaurate |

| Conversion Rate | 99.2% | 99.6% |

| Yield | 90.3% | 97.4% |

| Product Purity | 98.4% | 99.3% |

| Reaction Time | 7 hours (including addition) | 7 hours (including addition) |

Related Synthetic Routes and Variations

While direct preparation of this compound is primarily described as above, related oxetane amine hydrochlorides (e.g., 3-(difluoromethyl)oxetane-3-amine hydrochloride) have been synthesized via multi-step routes involving:

- Lithiation and substitution reactions using LiHMDS (lithium bis(trimethylsilyl)amide) in THF.

- Desulfonylation using magnesium chips in acetate buffer.

- Acidic deprotection and salt formation with HCl in various solvents.

These methods highlight alternative synthetic strategies involving organometallic reagents and protecting group chemistry but are more complex compared to the direct benzylation and hydrolysis approach for this compound.

Analyse Des Réactions Chimiques

3-Benzyloxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxetane derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

3-Benzyloxetan-3-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It is employed in the study of biological processes and interactions at the molecular level.

Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Benzyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-Benzyloxetan-3-amine hydrochloride with structurally or functionally related hydrochlorides, emphasizing molecular properties, applications, and physicochemical characteristics.

Key Comparative Insights

Structural Diversity: this compound’s compact oxetane ring distinguishes it from bulkier analogs like memantine (adamantane) or benzydamine (indazole core). The oxetane enhances metabolic stability and bioavailability compared to larger cyclic systems . Diphenhydramine and chlorphenoxamine share ethanolamine-derived backbones, which contrast with the rigid oxetane in the target compound .

Applications :

- While 3-Benzyloxetan-3-amine is primarily an industrial intermediate , others like memantine and metformin are direct therapeutics. This reflects differences in target specificity and regulatory requirements (e.g., metformin ’s 99% pharmaceutical grade vs. 90% industrial purity for the oxetane derivative) .

Physicochemical Properties :

- The lower molecular weight of 3-Benzyloxetan-3-amine (199.68 g/mol) vs. diphenhydramine (291.82 g/mol) suggests better solubility and easier formulation in synthetic workflows .

- Metformin ’s simple biguanide structure contributes to high aqueous solubility, unlike the lipophilic benzyl group in the oxetane compound .

Thermodynamic and Spectral Data: Limited thermal data are available for 3-Benzyloxetan-3-amine, but its 1H NMR spectrum () reveals sharp singlet peaks for the oxetane ring protons, contrasting with complex splitting patterns in branched molecules like chlorphenoxamine .

Research Findings and Industrial Relevance

- This compound is favored in medicinal chemistry for its oxetane ring , which improves drug-likeness by reducing rotatable bonds and enhancing metabolic resistance .

- In contrast, memantine ’s adamantane moiety provides high blood-brain barrier penetration, critical for its neuroprotective effects .

- Industrial-scale suppliers like ECHEMI emphasize quality control for intermediates like the oxetane derivative, ensuring compliance with regional regulatory standards .

Activité Biologique

3-Benzyloxetan-3-amine hydrochloride (CAS Number: 1638763-54-8) is a chemical compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C10H14ClNO

- Molecular Weight : 199.68 g/mol

- IUPAC Name : 3-Benzyloxetan-3-amine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various enzymes and receptors, leading to significant biological effects.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing metabolic rates and biochemical reactions.

- Receptor Binding : The compound may bind to certain receptors, affecting signaling pathways that regulate cellular functions.

Biological Activity and Applications

This compound exhibits several biological activities that make it valuable for research and therapeutic development:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research has explored its potential in cancer treatment by targeting specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assay :

- In vitro assays were conducted on cancer cell lines (e.g., HeLa, MCF7) to assess cytotoxicity. The compound exhibited dose-dependent cytotoxic effects, indicating its potential utility in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Benzyloxetan-3-ol | Alcohol | Moderate cytotoxicity |

| 3-Benzyloxetan-3-carboxylic acid | Carboxylic acid | Antimicrobial and anti-inflammatory properties |

| 4-Benzyloxetan-4-amino | Amine | Neuroprotective effects |

Safety and Handling

While exploring the potential applications of this compound, safety considerations are paramount. The compound is classified with hazard statements indicating it is harmful if swallowed (H302) and causes skin irritation (H315) . Proper handling protocols must be followed in laboratory settings to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Benzyloxetan-3-amine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction temperature (e.g., 0–5°C for amine hydrochloride formation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric ratios of benzyl chloride to oxetan-3-amine precursors. Catalytic acid (e.g., HCl gas) is critical for protonating the amine intermediate . Post-synthesis, recrystallization in ethanol/water mixtures improves purity.

Q. Which chromatographic techniques (e.g., HPLC, GC) are most effective for assessing purity, and what mobile phase systems are recommended?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) is optimal for purity assessment. UV detection at 254 nm is advised due to the compound’s aromatic moieties . GC-MS with a DB-5 column can confirm volatile impurities.

Q. What personal protective equipment (PPE) and engineering controls are required when handling this compound in solution-phase reactions?

- Methodological Answer : PPE should include nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for ventilation, and avoid open flames due to potential flammability of solvents (e.g., ethanol). Spill kits and neutralization protocols for hydrochloric acid byproducts are essential .

Q. What combination of spectroscopic techniques provides conclusive structural confirmation?

- Methodological Answer : 1H/13C NMR (in DMSO-d6) resolves the oxetane ring protons (δ 4.5–5.0 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm). FT-IR confirms N-H stretches (~3300 cm⁻¹) and C-Cl bonds (750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 199.68) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the oxetane ring’s strained ether group, predicting susceptibility to ring-opening reactions. Solvent effects (e.g., dielectric constant of DMSO) should be incorporated via PCM models .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for conformational isomers?

- Methodological Answer : Variable-temperature NMR (VT-NMR) can identify dynamic conformational equilibria. Compare experimental coupling constants (e.g., J values for oxetane protons) with DFT-optimized geometries. Rotational Overhauser Effect Spectroscopy (ROESY) detects spatial proximities between benzyl and oxetane groups .

Q. What accelerated stability testing protocols evaluate hydrolytic degradation pathways?

- Methodological Answer : Perform thermal stress testing (40–60°C) at varying pH (1–9) to monitor degradation products via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Identify hydrolytic cleavage products (e.g., benzyl alcohol) using isotopic labeling (e.g., D2O) .

Q. What biochemical assay strategies evaluate its potential as a kinase inhibitor scaffold?

- Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 μM concentrations. Use fluorescence polarization (FP) assays for ATP-binding competition. Confirm selectivity via crystallography (e.g., co-crystallization with CDK2) and molecular docking (AutoDock Vina) .

Q. What statistical validation methods ensure reproducibility of synthetic yield data across batches?

- Methodological Answer : Apply Grubbs’ test to identify outliers in yield data (n ≥ 5 batches). Calculate relative standard deviation (RSD) thresholds (<5% for intra-lab reproducibility). Use Design of Experiments (DoE) to optimize reaction parameters (e.g., pH, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.